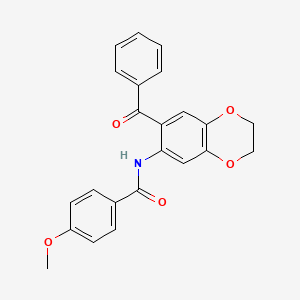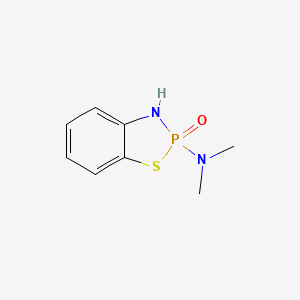![molecular formula C21H21N5O3S B15004996 3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B15004996.png)
3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a naphthyridine core, and a dimethoxyphenyl moiety
Preparation Methods
The synthesis of 3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Attachment of the Dimethoxyphenyl Group:
Formation of the Naphthyridine Core: The naphthyridine core is constructed through a series of condensation and cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the sulfanyl group or other reactive sites on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Chemical Biology: It is used as a probe to study various biological processes and molecular interactions.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Industrial Applications: It is explored for its potential use in industrial processes, such as catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with methoxy groups at the 3- and 4-positions.
4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-Yl) Benzenesulfonamide: A pyrazoline derivative with confirmed biological activities.
The uniqueness of 3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N5O3S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C21H21N5O3S/c1-5-25-11-15(18(27)14-8-6-12(2)22-19(14)25)20-23-24-21(30)26(20)16-10-13(28-3)7-9-17(16)29-4/h6-11H,5H2,1-4H3,(H,24,30) |
InChI Key |
KFTBKWSHNNOKQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C3=NNC(=S)N3C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004948.png)
![11-[(Dimethylsulfamoyl)amino]undecanoic acid](/img/structure/B15004954.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B15004957.png)
![3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one](/img/structure/B15004963.png)
![3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B15004967.png)
![7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15004968.png)

![2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B15004976.png)
![N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15004980.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15004986.png)
![7-(azepan-1-yl)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15004993.png)

![3-[(4,5-dicyano-2-nitrophenyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B15005008.png)
